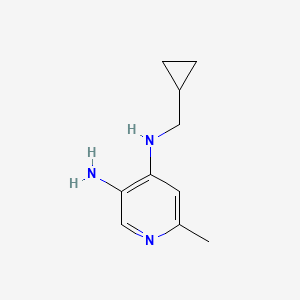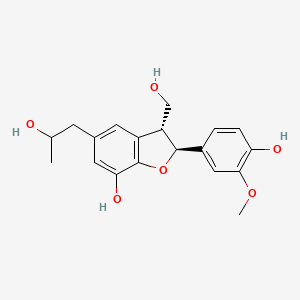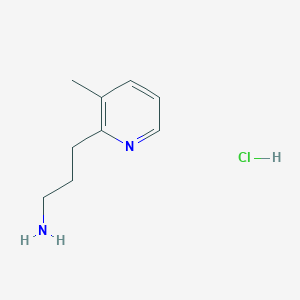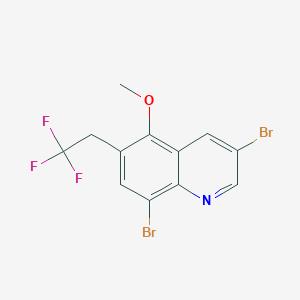
3,8-Dibromo-5-methoxy-6-(2,2,2-trifluoroethyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,8-Dibromo-5-methoxy-6-(2,2,2-trifluoroethyl)quinoline is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Dibromo-5-methoxy-6-(2,2,2-trifluoroethyl)quinoline typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and trifluoroethylating agents under controlled temperatures and inert atmospheres .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3,8-Dibromo-5-methoxy-6-(2,2,2-trifluoroethyl)quinoline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form quinoline N-oxides.
Reduction: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: 5-methoxy-6-(2,2,2-trifluoroethyl)quinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
3,8-Dibromo-5-methoxy-6-(2,2,2-trifluoroethyl)quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical sensors
Mechanism of Action
The mechanism of action of 3,8-Dibromo-5-methoxy-6-(2,2,2-trifluoroethyl)quinoline involves its interaction with specific molecular targets. The bromine and trifluoroethyl groups enhance its binding affinity to biological macromolecules, potentially inhibiting enzymes or interfering with cellular processes. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
5,8-Dibromo-6-methoxyquinoline: Lacks the trifluoroethyl group, which may affect its biological activity and chemical properties.
3-Fluoro-6-methoxyquinoline: Contains a fluorine atom instead of bromine, leading to different reactivity and applications.
6-Methoxyquinoline: A simpler structure without bromine or trifluoroethyl groups, used as a precursor in various syntheses.
Uniqueness
Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C12H8Br2F3NO |
|---|---|
Molecular Weight |
399.00 g/mol |
IUPAC Name |
3,8-dibromo-5-methoxy-6-(2,2,2-trifluoroethyl)quinoline |
InChI |
InChI=1S/C12H8Br2F3NO/c1-19-11-6(4-12(15,16)17)2-9(14)10-8(11)3-7(13)5-18-10/h2-3,5H,4H2,1H3 |
InChI Key |
DTCMEYWPMDPRQX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=C(C=NC2=C(C=C1CC(F)(F)F)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Amino-7-chloro[1,2,4]triazolo[1,5-c]pyrimidin-2(3h)-one](/img/structure/B13096405.png)
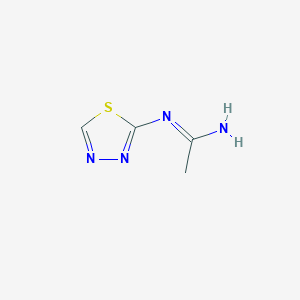
![(8S,9S,10R,13S,14S,17S)-2-(3-chlorophenyl)-N'-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-17-carboximidamide](/img/structure/B13096415.png)
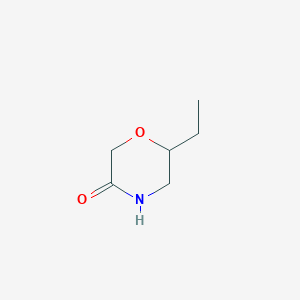
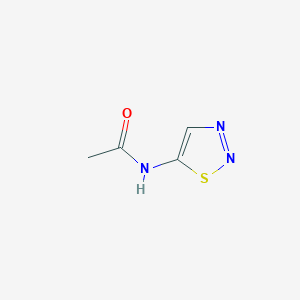
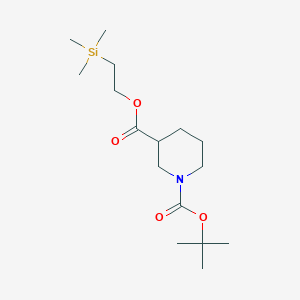
![(4AR,11BS)-11B-Benzyl-4A-methyl-3-oxo-2,3,4,4A,5,6,7,11B-octahydro-1H-dibenzo[A,C][7]annulen-9-YL trifluoromethanesulfonate](/img/structure/B13096446.png)
![2-Isopropyl-[1,2,4]triazolo[1,5-A]pyridine-6-carbaldehyde](/img/structure/B13096447.png)
![5-Chloro-2-(2-(dimethylamino)ethyl)-2H-benzo[f]isoindole-4,9-dione](/img/structure/B13096449.png)
![4-(3-(4-Chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propyl)morpholine](/img/structure/B13096454.png)

